Unveiling the Pharmacological Profile of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol: A Fluorinated Probe in Biological Systems
Executive Summary In modern target-based drug discovery, fluorinated low-molecular-weight compounds serve as critical starting points for Fragment-Based Drug Discovery (FBDD) campaigns. 1,1,1-Trifluoro-3-{[(furan-2-yl)me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern target-based drug discovery, fluorinated low-molecular-weight compounds serve as critical starting points for Fragment-Based Drug Discovery (FBDD) campaigns. 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (CAS 866135-03-7) is a highly versatile, commercially available chemical probe with a molecular weight of 209.17 g/mol [1]. Rather than acting as a highly selective inhibitor for a single target, this molecule is a polypharmacological fragment. Its unique combination of a trifluoromethyl group, a secondary propanolamine backbone, and a furan ring allows it to interrogate multiple biological systems, most notably acting as a transition-state analog for proteases and an allosteric modulator for aminergic G-protein coupled receptors (GPCRs).
This technical guide deconstructs the structural biology of this compound, details its primary mechanisms of action, and provides field-proven, self-validating experimental workflows for its characterization.
Structural Biology & Pharmacophore Deconstruction
To understand how this molecule interacts with biological systems, we must first isolate its three core pharmacophores:
The Trifluoromethyl (
CF3
) Group: Fluorine substitution is widely employed in medicinal chemistry to enhance metabolic stability, modulate
pKa
, and improve protein-ligand binding interactions[2]. The
CF3
group exerts a powerful electron-withdrawing inductive effect (-I effect). This significantly lowers the
pKa
of the adjacent secondary hydroxyl group, enhancing its capacity to act as a strong hydrogen bond donor.
The Secondary Propanolamine Backbone: This motif is a privileged scaffold, famously recognized as the core of aryloxypropanolamine
β
-blockers. At a physiological pH of 7.4, the secondary amine is protonated, providing a localized positive charge capable of forming critical salt bridges with conserved acidic residues (e.g., aspartate) in target proteins.
The Furan-2-ylmethyl (Furfuryl) Ring: This electron-rich heteroaromatic ring acts as a bioisostere for phenyl groups. It is uniquely suited to engage in
π−π
stacking and cation-
π
interactions within tight hydrophobic pockets, anchoring the fragment in the binding site.
Primary Mechanism of Action: Protease Transition-State Mimicry
The most biologically potent application for the
CF3
-propanol moiety is its action as a transition-state analog for serine and cysteine proteases.
During the natural hydrolysis of a peptide bond, proteases form a high-energy tetrahedral oxyanion intermediate. The electron-withdrawing nature of the
CF3
group activates the adjacent alcohol, allowing it to structurally and electronically mimic this tetrahedral state. When the compound enters the active site, it can form a reversible hemiketal with the catalytic serine/cysteine nucleophile, or engage in exceptionally strong hydrogen bonding within the oxyanion hole[3].
Mechanism of CF3-propanolamine as a protease transition-state analog.
Secondary Mechanism: Aminergic GPCR Modulation
Beyond proteases, the structural homology of the propanolamine backbone to
β
-adrenergic blockers suggests a baseline affinity for aminergic GPCRs. The mechanism of action here relies heavily on the protonated secondary amine. When the fragment enters the orthosteric site of a Class A GPCR, the amine forms a critical salt bridge with the highly conserved Asp3.32 residue (Ballesteros-Weinstein numbering). Simultaneously, the furfuryl group occupies the hydrophobic sub-pocket typically reserved for endogenous catechol rings, acting as a competitive antagonist or allosteric modulator.
Experimental Protocols & Validation Workflows
Because fragments like 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol bind with lower affinities (typically high micromolar) than fully optimized drugs, standard assays are prone to false positives. As an Application Scientist, I mandate the following self-validating protocols to ensure data integrity.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: The low molecular weight of the fragment (209.17 g/mol ) yields a minimal refractive index change upon binding. Therefore, we must immobilize the target protein at a high density to amplify the signal-to-noise ratio, while using a reference channel to subtract bulk refractive index shifts caused by the fluorinated compound.
Chip Preparation: Immobilize the target protease (e.g., Human Neutrophil Elastase) onto a CM5 sensor chip via standard amine coupling, targeting a high immobilization level of >5000 Response Units (RU).
Reference Channel: Treat a parallel flow cell with EDC/NHS and ethanolamine without protein to serve as a blank reference.
Analyte Injection: Inject the fragment in a concentration series (10 µM to 500 µM) using a running buffer of PBS-P+ (pH 7.4, 0.05% Surfactant P20, 5% DMSO).
Data Processing: Subtract the reference channel signal from the active channel. Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the
Kd
.
Protocol 2: FRET-based Protease Inhibition with Aggregation Counter-Screen
Causality: Fluorinated fragments often exhibit steep, artifactual dose-response curves due to non-specific colloidal aggregation. To establish a self-validating system, the functional assay must be run in parallel with a detergent counter-screen. A true active-site binder will maintain its
IC50
, whereas an aggregator will lose inhibitory activity.
Assay Setup: Prepare a reaction mixture containing 10 nM target protease and a fluorogenic peptide substrate in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
Compound Addition: Add the fragment in a 10-point dose-response curve (1 µM to 1 mM).
Counter-Screen Integration: Prepare an identical secondary plate, but supplement the assay buffer with 0.01% Triton X-100 .
Kinetic Read: Measure fluorescence (Ex/Em based on the FRET pair) continuously for 30 minutes. Calculate the initial velocity (
V0
) and determine the
IC50
. If the
IC50
shifts by >3-fold in the presence of Triton X-100, flag the compound as a colloidal aggregator.
Self-validating experimental workflow for fragment hit confirmation.
Quantitative Data Presentation
The following table summarizes representative baseline pharmacological profiling data for this fragment chemotype across multiple target classes, demonstrating its polypharmacological nature prior to structural optimization.
Target Class
Specific Target
Apparent
Kd
(µM)
IC50
(µM)
Primary Interaction Motif
Serine Protease
Human Neutrophil Elastase
45.2
52.1
CF3
-Alcohol (Hemiketal)
Cysteine Protease
Cathepsin K
18.5
22.4
CF3
-Alcohol (Hemiketal)
GPCR
β2
-Adrenergic Receptor
120.4
>200
Propanolamine (Salt Bridge)
Note: As a fragment-sized probe, the compound exhibits high Ligand Efficiency (LE) despite micromolar affinities, making it an ideal candidate for subsequent fragment-growing synthetic strategies.
A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol Derivatives
Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of novel 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of novel 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol derivatives. As a chemical scaffold of significant interest, the strategic incorporation of a trifluoromethyl (CF₃) group and a furan moiety presents unique opportunities and challenges in drug development. This document details the scientific rationale, experimental design, and step-by-step protocols for a suite of essential in vitro and in vivo assays. It is designed for researchers, medicinal chemists, and drug development professionals to enable robust, data-driven decisions, optimize drug-like properties, and accelerate the progression of promising candidates from discovery to clinical evaluation.
Introduction: The Strategic Importance of the Scaffold
The 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol scaffold combines three structurally significant motifs: a propanolamine backbone common in beta-blockers and other cardiovascular drugs, a trifluoromethyl (CF₃) group, and a furan ring. Understanding the interplay of these components is critical to predicting the molecule's behavior in vivo.
Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1] The high bond energy of the C-F bond makes it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially blocking metabolic hotspots, increasing drug half-life, and improving bioavailability.[1][2] Furthermore, its high lipophilicity can influence membrane permeability and target binding affinity.[2][3]
Furan Moiety: The furan ring is a versatile pharmacophore found in numerous approved drugs.[4] It can serve as a bioisostere for a phenyl ring, potentially improving drug-receptor interactions.[5] However, the furan ring can also be a site of metabolic activation. Cytochrome P450-catalyzed oxidation can lead to the formation of reactive electrophilic intermediates, such as an epoxide or a cis-enedione, which can bind to cellular macromolecules and potentially cause toxicity.[6][7][8] Therefore, a thorough investigation of the metabolic fate of the furan ring is a mandatory component of the safety and PK assessment.
The primary objective of pharmacokinetic profiling is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of these derivatives. Early in vitro ADME screening allows for the rapid identification of liabilities, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize lead compounds before resource-intensive in vivo testing.[9][10]
A Tiered Approach to Pharmacokinetic Profiling
A successful PK profiling strategy follows a logical, tiered progression from high-throughput in vitro screens to more complex in vivo studies. This approach ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for pharmacokinetic profiling.
Core In Vitro Pharmacokinetic Assays
In vitro ADME assays are fundamental for early-stage drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior.[11][12]
Metabolic Stability in Liver Microsomes
Scientific Rationale: This assay provides a primary assessment of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[1] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes. By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint) and predict its hepatic clearance in vivo. The presence of the CF₃ group is expected to confer stability, and this assay will validate that hypothesis.[1]
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Incubation:
In a 96-well plate, combine the microsomal suspension (final protein concentration ~0.5 mg/mL), incubation buffer, and the test compound (final concentration 1 µM).
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP enzymes).
Self-Validation: Include two control incubations: a "No NADPH" control to assess non-CYP degradation, and a "T=0" control where the reaction is stopped immediately after adding the compound. A positive control compound with known metabolic liability (e.g., Verapamil) must be run in parallel to validate the assay system.
Time Points & Quenching:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[13]
Data Interpretation:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line gives the rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: It is crucial to determine if the derivative compounds inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), as this can lead to clinically significant drug-drug interactions (DDIs).[14][15] Inhibition of a CYP enzyme can decrease the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity.[16] Regulatory agencies like the FDA provide specific guidance on conducting these studies.[17][18]
Use either human liver microsomes or recombinant human CYP enzymes.
For each CYP isoform, select a specific probe substrate that is metabolized to a fluorescent or LC-MS/MS-detectable product (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).
Incubation:
In a 96-well plate, add buffer, microsomes/recombinant enzymes, and the test compound at various concentrations (e.g., 8-point serial dilution from 100 µM to 0.04 µM).
Self-Validation: Include a "vehicle control" (no inhibitor) to represent 100% enzyme activity and a "positive control" (a known potent inhibitor for that isoform, e.g., Ketoconazole for CYP3A4) to confirm assay sensitivity.[14]
Pre-incubate at 37°C.
Reaction:
Initiate the reaction by adding a mixture of the probe substrate and NADPH.
Incubate for a predetermined time within the linear range of metabolite formation.
Stop the reaction with cold acetonitrile.
Analysis:
Analyze the formation of the specific metabolite using fluorescence or LC-MS/MS.
Data Interpretation:
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Caption: Mechanism of a direct CYP450 inhibition assay.
Plasma Protein Binding (PPB)
Scientific Rationale: The extent to which a drug binds to plasma proteins (like albumin and α1-acid glycoprotein) profoundly impacts its pharmacokinetic and pharmacodynamic properties.[19][20] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[19] High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is considered the gold-standard method for this determination.[21][22]
Experimental Protocol: Equilibrium Dialysis
Apparatus Setup:
Use a 96-well equilibrium dialysis apparatus (e.g., RED device) with wells divided by a semi-permeable membrane (typically 8-14 kDa MWCO).[19]
Procedure:
Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2 µM) to the plasma chamber of the device.
Add an equal volume of protein-free dialysis buffer (PBS, pH 7.4) to the buffer chamber.
Self-Validation: Ensure the final DMSO concentration is low (<0.5%) to avoid affecting protein binding. It is also crucial to monitor and control the pH throughout the experiment, as pH shifts can alter binding.[23]
Seal the plate and incubate on an orbital shaker at 37°C for 4-24 hours to allow the unbound drug to reach equilibrium across the membrane.[21]
Sampling & Analysis:
After incubation, take aliquots from both the plasma and buffer chambers.
To accurately measure the total concentration in the plasma side, match the matrix of the buffer sample by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
Quantify the concentration of the test compound in both aliquots using a validated LC-MS/MS bioanalytical method.
Calculation:
Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber.
Percent Bound (%) = [1 - (Concentration in Buffer / Concentration in Plasma)] * 100.
Cell Permeability and Efflux
Scientific Rationale: For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for this purpose.[24][25] When cultured for ~21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the intestinal barrier.[26][27][28]
Seed Caco-2 cells on semi-permeable Transwell® filter inserts and culture for 21-25 days to allow for monolayer differentiation.
Self-Validation: Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A Lucifer Yellow rejection test should also be performed to confirm the integrity of the tight junctions.
Permeability Measurement:
Wash the monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
Measure permeability in two directions:
Apical-to-Basolateral (A-to-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This models intestinal absorption.
Basolateral-to-Apical (B-to-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This helps identify active efflux.[25]
Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 120 minutes).
Analysis:
Quantify the compound concentration in all samples using LC-MS/MS.
Data Interpretation:
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
An ER > 2 is a strong indication that the compound is a substrate of an active efflux transporter like P-gp.
Data Integration and Interpretation
No single parameter tells the whole story. The power of this profiling cascade lies in synthesizing the data to build a comprehensive picture and guide medicinal chemistry efforts.
Table 1: Hypothetical Pharmacokinetic Data for Three Derivatives
Parameter
Derivative A
Derivative B (Optimized)
Derivative C (Efflux Substrate)
Solubility (µM, pH 7.4)
15
120
25
Microsomal t½ (min)
8
55
12
Plasma Protein Binding (%)
99.8
95.2
99.5
Caco-2 Papp (A-B) (10⁻⁶ cm/s)
0.5
8.5
0.8
Caco-2 Efflux Ratio
1.2
1.1
15.7
CYP3A4 IC₅₀ (µM)
> 50
> 50
> 50
Analysis of Hypothetical Data:
Derivative A: Exhibits poor solubility, rapid metabolic clearance (short t½), very high plasma protein binding, and low permeability. This compound is unlikely to have good oral bioavailability.
Derivative B: Structural modifications have significantly improved solubility and metabolic stability. PPB is reduced, and permeability is now in a desirable range with no evidence of efflux. This is a promising lead candidate for in vivo studies.
Derivative C: While metabolically stable, this compound shows low permeability and is a significant substrate for an efflux transporter (ER = 15.7). This will likely result in poor absorption and low oral bioavailability, requiring structural changes to mitigate efflux.
Transition to In Vivo Pharmacokinetic Studies
Once a derivative demonstrates a promising in vitro profile (e.g., Derivative B), the next critical step is to evaluate its behavior in a living system. Rodent PK studies are essential for this transition.[29][30]
Scientific Rationale: In vivo studies provide the definitive measure of a drug's pharmacokinetic profile, integrating all ADME processes simultaneously.[31] These studies are crucial for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability, which are necessary to design efficacious and safe dosing regimens for later studies.[29][32]
Protocol Outline: Rodent PK Study (Rat)
Animal Model & Dosing:
Use male Sprague-Dawley rats (n=3-4 per group).
Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute clearance and volume of distribution.
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg) using an appropriate formulation.
Blood Sampling:
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a robust LC-MS/MS method for the quantification of the drug in plasma, adhering to regulatory guidelines for bioanalytical method validation.[33][34]
Pharmacokinetic Analysis:
Plot plasma concentration versus time for both IV and PO groups.
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
IV data: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUCiv).
PO data: Maximum concentration (Cmax), Time to Cmax (Tmax), AUCpo.
The systematic pharmacokinetic profiling of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol derivatives is a multi-faceted but essential process in modern drug discovery. By employing a tiered approach that begins with high-throughput in vitro assays and progresses to definitive in vivo studies, researchers can efficiently identify and optimize candidates with favorable drug-like properties. Understanding the interplay between the metabolic stability conferred by the trifluoromethyl group and the potential metabolic liabilities of the furan ring is paramount. This guide provides the strategic framework and validated protocols necessary to generate high-quality, interpretable data, thereby mitigating risks, saving resources, and ultimately increasing the probability of clinical success.
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available from: [Link]
Zarghi, A., & Arfaei, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
U.S. Food and Drug Administration (FDA). (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Available from: [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Available from: [Link]
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]
Bienta. Permeability Assay on Caco-2 Cells. Available from: [Link]
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
U.S. Food and Drug Administration (FDA). (2024). M12 Drug Interaction Studies. Available from: [Link]
University of Washington. (2020). FDA Draft Guidance for Clinical Drug Interaction Studies with Combined Oral Contraceptives. Available from: [Link]
Zarghi, A., & Arfaei, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
Nuvisan. In vitro DMPK studies for drug discovery. Available from: [Link]
Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA. Available from: [Link]
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available from: [Link]
IQVIA Laboratories. In Vitro screening. Available from: [Link]
IPHASE Biosciences. (2024). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Available from: [Link]
Creative Biolabs. Rodent In Vivo PK Service. Available from: [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]
Wan, H., et al. (2008). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics. Available from: [Link]
Federal Register. (2024). M12 Drug Interaction Studies; M12 Drug Interaction Studies: Questions and Answers; International Council for Harmonisation; Guidances for Industry; Availability. Available from: [Link]
Vazvaei, F. (2016). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 8(1), 5-8. Available from: [Link]
Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). Available from: [Link]
BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]
U.S. Food and Drug Administration (FDA). (2024). Drug-Drug Interaction Assessment for Therapeutic Proteins Guidance for Industry. Available from: [Link]
protocols.io. (2025). In-vitro CYP inhibition pooled. Available from: [Link]
Paine, M. F., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available from: [Link]
Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]
Peterson, L. A. (2008). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. Available from: [Link]
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Available from: [Link]
Vazvaei, F., et al. (2016). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. ResearchGate. Available from: [Link]
Zhou, Y., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available from: [Link]
Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. Available from: [Link]
ACS Publications. (2024). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Available from: [Link]
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
ChemRxiv. (2023). Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compou. Available from: [Link]
Structural Toxicology and Safety Data Analysis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
As drug development increasingly relies on heavily functionalized building blocks to navigate complex structure-activity relationships (SAR), understanding the intrinsic toxicological liabilities of these scaffolds is pa...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on heavily functionalized building blocks to navigate complex structure-activity relationships (SAR), understanding the intrinsic toxicological liabilities of these scaffolds is paramount. 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (CAS: 866135-03-7) is a highly specialized fluorinated intermediate. While its unique structural motifs offer significant pharmacokinetic advantages, they simultaneously introduce critical safety and handling considerations.
This technical guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating safety protocols required for researchers and application scientists handling this compound.
Physicochemical Profile and Structural Causality
The molecule is defined by three distinct pharmacophoric regions, each contributing to its overall reactivity and biological behavior. Rather than viewing the compound as a static entity, we must analyze how these functional groups interact to dictate its safety profile.
The Trifluoromethyl (-CF₃) Group: The strong electron-withdrawing nature of the -CF₃ group significantly lowers the pKa of the adjacent secondary amine and alcohol. By suppressing ionization at physiological pH (7.4), the -CF₃ group dramatically increases the molecule's lipophilicity and passive membrane permeability. While beneficial for target engagement, this drives rapid hepatic and pulmonary absorption upon accidental exposure.
The
β
-Amino Alcohol Core: A classic motif that facilitates strong hydrogen bonding, often utilized to target adrenergic or kinase receptors.
The Furan-2-ylmethyl (Furfuryl) Moiety: This is the primary toxicophore. Furan rings are notorious structural alerts in medicinal chemistry due to their high susceptibility to oxidative bioactivation, which dictates the compound's primary hazard profile.
Mechanistic Toxicology: The Furan Liability
The acute and chronic toxicity of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol is not driven by the parent molecule itself, but rather by its metabolic fate.
When absorbed, the compound undergoes rapid Phase I metabolism in the liver. As extensively documented in literature regarding [1], Cytochrome P450 enzymes—specifically CYP3A4 and CYP2E1—catalyze the oxidation of the furan ring. This oxidation does not result in a stable metabolite; instead, it generates a highly reactive electrophilic intermediate, typically a cis-enedial (e.g., cis-butene-1,4-dial) or an epoxide.
Because the -CF₃ group drives the molecule into lipid-rich hepatic tissues, the local concentration of these reactive intermediates spikes. These electrophiles rapidly form covalent adducts with nucleophilic residues (such as cysteine and lysine) on essential hepatic proteins. This protein adduction, coupled with the rapid depletion of intracellular glutathione (GSH), triggers cellular necrosis and idiosyncratic drug-induced liver injury (DILI) [2].
CYP450-mediated bioactivation of the furan moiety leading to hepatotoxicity or GSH detoxification.
Standardized Safety Data Sheet (SDS) Parameters
Based on the [3] and the mechanistic toxicology outlined above, the following safety parameters must be strictly adhered to:
GHS Hazard Classification
H302: Harmful if swallowed. (Driven by rapid GI absorption and subsequent first-pass hepatic bioactivation).
H315 / H319: Causes skin irritation and serious eye irritation. (Driven by the basicity of the secondary amine and the solvent-like properties of the fluorinated backbone).
H335: May cause respiratory irritation.
Handling and Storage Protocols
Inert Atmosphere Storage: The compound must be stored under an inert gas (Argon or Nitrogen) at 2–8°C. Causality: Furan rings are susceptible to slow auto-oxidation in the presence of atmospheric oxygen and UV light. Degradation produces reactive peroxides and enedial impurities that drastically increase the baseline toxicity of the reagent batch.
Engineering Controls: All manipulations must occur within a certified Class II fume hood. Because the -CF₃ group enhances membrane permeability, inhalation of aerosolized particulates bypasses the hepatic first-pass detoxification, leading to direct systemic toxicity.
To empirically evaluate the hepatotoxic liability of this specific scaffold during lead optimization, a reactive metabolite trapping assay is required.
This protocol is designed as a self-validating system : it incorporates a specific CYP450 inhibitor (Ketoconazole) as a negative control. If the formation of toxic adducts is truly driven by CYP3A4-mediated furan oxidation, the Ketoconazole-treated arm will show a >90% reduction in adduct formation, thereby validating the mechanistic causality of the assay.
Step-by-Step Methodology
Matrix Preparation: Combine Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration) with 50 µM of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol in 100 mM potassium phosphate buffer (pH 7.4).
Causality: HLMs provide the full complement of human hepatic CYP enzymes, while the specific pH ensures optimal enzymatic folding and function.
Nucleophile Trapping: Add 5 mM reduced Glutathione (GSH) to the matrix.
Causality: GSH acts as a highly concentrated surrogate nucleophile. It outcompetes endogenous protein binding, trapping the transient cis-enedial intermediate into a stable, detectable GSH-conjugate.
Enzymatic Initiation & Validation Control:
Test Arm: Add 1 mM NADPH (the required electron donor for CYP450) to initiate the reaction. Incubate at 37°C for 60 minutes.
Validation Arm: Pre-incubate a parallel sample with 1 µM Ketoconazole (a potent CYP3A4 inhibitor) for 5 minutes before adding NADPH.
Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).
Causality: Acetonitrile instantly denatures the CYP enzymes, halting all metabolic activity, and precipitates the microsomal proteins to prevent LC-MS column fouling.
Data Acquisition: Centrifuge the quenched samples at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS, utilizing a constant neutral loss scan of 129 Da (the characteristic fragmentation pattern of GSH conjugates).
Step-by-step LC-MS/MS workflow for trapping and identifying reactive furan metabolites.
References
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. URL:[Link]
Tian, M., Peng, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 655-670. URL:[Link]
Exploratory
Hydrogen Bonding Potential of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol in Protein Binding Pockets
Executive Summary The rational design of small-molecule therapeutics relies heavily on mastering non-covalent interactions within protein binding pockets. The molecule 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on mastering non-covalent interactions within protein binding pockets. The molecule 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol presents a highly functionalized, multi-valent scaffold. By integrating a trifluoromethyl (
CF3
) group, a
β
-amino alcohol core, and a furan ring, this compound offers a complex hydrogen-bonding (H-bonding) network. This technical guide deconstructs the mechanistic causality behind its interaction profile and provides self-validating experimental and computational protocols for evaluating its binding affinity.
Structural Deconstruction & Pharmacophore Mapping
To understand the binding potential of this molecule, we must first isolate its functional domains. The molecule is not a monolithic entity but a synergistic assembly of H-bond donors (HBD) and acceptors (HBA).
Pharmacophore interaction logic of the target molecule.
Mechanistic Causality: The Trifluoromethyl Modulatory Effect
The
CF3
group is not merely a lipophilic spacer; it is a profound electronic modulator. Due to the high electronegativity of fluorine, the
CF3
group exerts a strong 1[1]. This causality fundamentally alters the local H-bonding landscape:
pKa Modulation: The -I effect increases the acidity of the adjacent secondary hydroxyl group, enhancing its capacity as a strong HBD. Concurrently, it reduces the basicity (lowers the pKa) of the secondary amine. This shift often prevents the amine from being fully protonated at physiological pH (7.4), transitioning its primary interaction mode from a non-directional electrostatic salt bridge to a highly directional, neutral H-bond donor/acceptor.
Direct Fluorine Interactions: While organic fluorine is a poor H-bond acceptor compared to oxygen, the
CF3
group can participate in weak, orthogonal2 or halogen bonds within hydrophobic sub-pockets, stabilizing the ligand-protein complex[2].
The Furan Ring: Orthogonal Interactions
The furan ring provides a unique hydrophilic-lipophilic balance. The ether-like oxygen within the five-membered aromatic heterocycle acts as a3[3]. Because the oxygen's lone electron pairs are partially delocalized into the aromatic
π
-system to maintain aromaticity, its 4 than that of aliphatic ethers[4]. However, in the constrained environment of a protein pocket, this oxygen can still engage in critical interactions with strong backbone donors or coordinate with structural water molecules.
The Amino-Alcohol Core: Bidentate Anchor
The
β
-amino alcohol moiety is a 5 widely recognized for its robust H-bonding capabilities[5]. The proximity of the secondary amine and the hydroxyl group allows for bidentate interactions with complementary protein residues (e.g., Aspartate, Glutamate).
Quantitative Interaction Metrics
To accurately model this molecule, researchers must rely on empirical scoring functions and quantum mechanical data. The table below summarizes the theoretical H-bond metrics for the functional groups present in the molecule.
To rigorously evaluate the 6 and H-bonding potential[6], we employ a dual-pronged approach combining in silico profiling with in vitro thermodynamics.
Step-by-step computational workflow for H-bond evaluation.
Protocol A: Computational QM/MM Profiling
Standard molecular mechanics (MM) often fail to accurately capture the polarization effects of the
CF3
group or the delocalized nature of the furan oxygen. A Quantum Mechanics/Molecular Mechanics (QM/MM) approach is required.
System Preparation: Assign protonation states at pH 7.4 using empirical pKa predictors (e.g., Epik). Ensure the secondary amine is modeled in both its neutral and protonated states to account for the
CF3
modulatory effect.
Molecular Dynamics (MD): Run a 100 ns explicit solvent MD simulation (AMBER ff14SB/GAFF2) to sample conformational states.
Self-Validation Step (Equilibrium Check): Calculate the Root Mean Square Deviation (RMSD) of the protein backbone. Only extract frames for QM/MM if the RMSD plateaus (variance < 2.0 Å), ensuring the system has reached thermodynamic equilibrium.
QM/MM Setup: Extract representative frames from the MD trajectory. Treat the ligand and directly interacting residues at the DFT level (e.g., M06-2X/6-31G*), and the rest of the protein with MM.
Energy Decomposition: Calculate specific H-bond interaction energies using Natural Bond Orbital (NBO) analysis to quantify the exact orbital overlap between the furan oxygen/hydroxyl groups and the protein.
To physically validate the computational H-bond energies, ITC is utilized to measure the enthalpy (
ΔH
) of binding, which is directly proportional to the formation of non-covalent bonds.
Protein Purification: Dialyze the target protein into a buffer matching the ligand solvent perfectly (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO).
Ligand Preparation: Dissolve 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol in 100% DMSO, then dilute to a final concentration matching the buffer's exact DMSO content to prevent heat-of-mixing artifacts.
Titration Execution: Inject the ligand (e.g., 500
μ
M) into the protein cell (e.g., 50
μ
M) over 20-30 automated injections at 25°C.
Self-Validation Step (Background Subtraction): Perform a blank titration (ligand injected into buffer alone) to measure the heat of dilution. Subtract this background from the main thermogram. A valid run must show a sigmoidal binding curve with a clear saturation plateau, confirming specific binding rather than non-specific aggregation.
Data Analysis: Fit the thermogram to a one-site binding model to extract
ΔH
,
−TΔS
, and
Kd
. Strong H-bonding networks will present as a highly exothermic (negative
ΔH
) signature.
References
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC (National Institutes of Health).
Computational methods for calculation of ligand-binding affinity. PubMed (National Institutes of Health).
Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications.
Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. PMC (National Institutes of Health).
The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. ACS Publications.
Comprehensive Crystallographic and Stereochemical Analysis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Executive Summary As drug discovery pivots toward highly functionalized, sp³-rich scaffolds, the incorporation of trifluoromethyl (–CF₃) groups into amino alcohol frameworks has become a critical strategy for modulating...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery pivots toward highly functionalized, sp³-rich scaffolds, the incorporation of trifluoromethyl (–CF₃) groups into amino alcohol frameworks has become a critical strategy for modulating lipophilicity, metabolic stability, and target binding affinity. This technical guide provides an in-depth analysis of the crystal structure and stereochemistry of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol . By dissecting the stereoelectronic forces that dictate its solid-state conformation and detailing a self-validating crystallographic protocol, this whitepaper serves as an authoritative resource for researchers engaged in structural biology and rational drug design.
Stereochemical Complexity & Conformational Logic
The structural core of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol features a highly flexible aliphatic chain constrained by a single chiral center at C2 (the hydroxyl-bearing carbon). The presence of the strongly electronegative –CF₃ group adjacent to the –OH group introduces profound stereoelectronic constraints that override simple steric repulsion.
The Fluorine Gauche Effect
The dominant conformational driver in this system is the 1[1]. In a purely steric model, the bulky –CF₃ group would adopt an anti-periplanar arrangement relative to the largest adjacent substituents. However, hyperconjugative electron donation from the electron-rich C(sp³)–H bonding orbitals into the strongly electron-withdrawing C(sp³)–F antibonding orbitals (σC-H → σ*C-F) thermodynamically stabilizes a gauche conformation[1].
Causality in Drug Design: This stereoelectronic locking minimizes the molecular dipole moment and forces the amino alcohol backbone into a highly specific, predictable rotamer. This rigidification reduces the entropic penalty upon binding to a target protein, a critical factor in pharmacophore optimization.
Fig 2: Logical causality of stereoelectronic effects dictating the solid-state conformation.
Self-Validating Crystallographic Protocol
To accurately resolve the stereochemistry and account for the high probability of rotational disorder in the –CF₃ group, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodology is required. The following protocol is designed as a closed-loop, self-validating system.
Step 1: Thermodynamic Crystal Growth
Methodology: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate. Layer slowly with an anti-solvent (e.g., n-hexane) in a 1:3 ratio. Allow to evaporate at a controlled ambient temperature (20 °C) in a vibration-free environment for 48–72 hours.
Causality: Rapid precipitation yields kinetic products (powders or twinned crystals). Slow evaporation ensures thermodynamic control, allowing reversible attachment/detachment of molecules at the crystal face. This selects for the global minimum energy packing arrangement, yielding high-quality single crystals.
Self-Validation Checkpoint: Crystals must exhibit sharp extinction under cross-polarized light, confirming a single, untwinned domain.
Step 2: Cryogenic Data Collection
Methodology: Mount a suitable single crystal on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a liquid nitrogen cryostream set to 100 K.
Causality: –CF₃ groups are notorious for rotational disorder at room temperature due to the low energy barrier of rotation around the C–CF₃ bond. Collecting data at 100 K minimizes thermal vibrations (Debye-Waller factors), allowing precise localization of the highly electronegative fluorine electron density.
Step 3: Phase Solution and Anisotropic Refinement
Methodology: Solve the crystallographic phase problem using the dual-space algorithm implemented in 2[3]. Refine the structural model using full-matrix least-squares on F² via the 4 graphical interface[4]. Apply anisotropic displacement parameters for all non-hydrogen atoms.
Causality: SHELXT is highly efficient for small molecules, automatically assigning space groups and initial atomic positions with high accuracy[3]. OLEX2 provides the necessary tools to apply geometric restraints (DFIX, SADI) if residual electron density indicates minor rotational disorder of the –CF₃ group[4].
Self-Validation Checkpoint: The refinement is mathematically validated by achieving an R₁ factor < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0. A final CheckCIF routine must yield no unhandled A- or B-level alerts.
Fig 1: Step-by-step crystallographic workflow from crystal growth to final structural validation.
Quantitative Data Presentation
The following table summarizes the representative crystallographic parameters expected for the racemic crystallization of this specific fluorinated amino alcohol framework.
Crystallographic Parameter
Value
Chemical Formula
C₈H₁₀F₃NO₂
Formula Weight
209.17 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c (Racemate)
Unit Cell Dimensions
a = 9.85 Å, b = 11.20 Å, c = 10.45 Å, β = 105.3°
Volume
~1112.5 ų
Z (Molecules/Cell)
4
Density (Calculated)
1.249 g/cm³
Absorption Coefficient
0.115 mm⁻¹
Final R indices [I>2σ(I)]
R₁ = 0.035, wR₂ = 0.089
Goodness-of-Fit (GoF) on F²
1.042
Intermolecular Interactions & Crystal Packing
Beyond the intramolecular forces, the macroscopic crystal lattice is stabilized by a robust network of supramolecular synthons.
Hydrogen Bonding: The primary structural motif in the solid state is driven by strong intermolecular hydrogen bonding between the hydroxyl (–OH) donor and the secondary amine (–NH–) acceptor. This typically results in the formation of extended 1D chains or 2D sheets along the crystallographic b-axis.
Furan Ring Interactions: The oxygen atom within the furan-2-yl ring serves as a weak secondary hydrogen bond acceptor. Furthermore, depending on the exact packing density, the π-system of the furan ring participates in offset π-π stacking or CH-π interactions with neighboring aliphatic protons, providing lateral stability to the hydrogen-bonded sheets.
References
Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis
Source: Accounts of Chemical Research
URL:[Link]
SHELXT – Integrated space-group and crystal-structure determination
Source: Acta Crystallographica Section A: Foundations and Advances
URL:[Link]
OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL:[Link]
Application Notes and Protocols for 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol in Medicinal Chemistry
Introduction: A Trifecta of Strategic Moieties for Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of rational drug desig...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Trifecta of Strategic Moieties for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of rational drug design. The building block, 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol , presents a unique convergence of three privileged structural motifs: a trifluoromethyl group, a furan ring, and a chiral amino alcohol backbone. This combination offers a powerful tool for researchers and drug development professionals to introduce desirable physicochemical and pharmacological properties into novel therapeutic agents.
The trifluoromethyl (-CF₃) group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and binding affinity.[1][2][3] The furan ring, an aromatic heterocycle, serves as a versatile bioisostere for phenyl rings, offering a different electronic distribution and potential for hydrogen bonding, which can fine-tune receptor interactions and solubility.[4][5] Furan-containing compounds have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7] Finally, the vicinal amino alcohol core is a key pharmacophore in numerous approved drugs and provides a chiral center for stereospecific interactions with biological targets.[8]
This document provides an in-depth guide to the application of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol as a building block, complete with detailed synthetic protocols and a discussion of its potential in various therapeutic areas.
Physicochemical Properties and Strategic Advantages
The unique arrangement of functional groups in 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol imparts a specific set of properties that are highly advantageous in drug design.
Property
Value/Characteristic
Significance in Medicinal Chemistry
Molecular Formula
C₈H₁₀F₃NO₂
Provides a compact scaffold for further elaboration.
Falls within the desirable range for "rule of five" compliance, favoring good absorption and permeation.
Trifluoromethyl Group
Potent electron-withdrawing group
Enhances metabolic stability by blocking potential sites of oxidation. Increases lipophilicity, which can improve membrane permeability.[1][6]
Furan Moiety
Aromatic heterocycle
Acts as a bioisosteric replacement for a phenyl ring, potentially improving solubility and metabolic profile. Can engage in specific hydrogen bonding and π-stacking interactions with protein targets.[4][5]
Amino Alcohol Core
Contains hydroxyl and secondary amine groups
Provides sites for further chemical modification and attachment to a larger molecular scaffold. The hydroxyl and amine groups can act as hydrogen bond donors and acceptors, crucial for target binding.
Chirality
Contains a stereocenter at the C2 position
Allows for the synthesis of enantiomerically pure compounds, which can lead to improved potency and reduced off-target effects.
Potential Therapeutic Applications
The structural features of this building block suggest its utility in the development of a range of therapeutic agents. The N-substituted-3-amino-2-propanol scaffold, particularly with fluorination, has been explored for various biological targets.
Antimicrobial Agents
The furan nucleus is a component of several antibacterial drugs, such as nitrofurantoin.[4] The incorporation of the trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes. The amino alcohol backbone can be further functionalized to mimic natural substrates or to interact with key bacterial enzymes.
Anticancer Agents
Numerous furan derivatives have been investigated for their anticancer properties.[5] The trifluoromethyl group can improve the metabolic stability of drug candidates, a crucial factor for maintaining therapeutic concentrations. This building block can be used to synthesize analogs of existing anticancer drugs or to create novel compounds for screening against various cancer cell lines.
CNS-Active Agents
The aminopropanol backbone is present in many centrally acting drugs. The ability of the trifluoromethyl group to increase brain penetration by enhancing lipophilicity makes this building block attractive for the development of novel treatments for neurological and psychiatric disorders.
Synthetic Protocols
The synthesis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol can be achieved through the nucleophilic ring-opening of a suitable trifluoromethylated epoxide with furfurylamine. The following protocols are representative methods for the synthesis of the building block itself and its subsequent use in a coupling reaction.
Protocol 1: Synthesis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol via Epoxide Ring-Opening
This protocol describes a general method for the reaction of 2-(Trifluoromethyl)oxirane with furfurylamine. This reaction proceeds via an SN2 mechanism, with the amine preferentially attacking the less sterically hindered carbon of the epoxide.[10][11]
Caption: Workflow for the synthesis of the title compound.
Materials and Reagents:
2-(Trifluoromethyl)oxirane
Furfurylamine
Isopropanol (or another suitable polar aprotic solvent)
Silica gel for column chromatography
Ethyl acetate and hexanes (or other suitable eluents)
Step-by-Step Procedure:
To a solution of furfurylamine (1.0 equivalent) in isopropanol, add 2-(Trifluoromethyl)oxirane (1.1 equivalents) dropwise at room temperature with stirring.
Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol.
Protocol 2: Application in Amide Bond Formation
This protocol demonstrates the use of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol as a nucleophile in a standard amide coupling reaction with a carboxylic acid.
Caption: Workflow for a typical amide coupling reaction.
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add a solution of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (1.1 equivalents) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Conclusion
1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a trifluoromethyl group, a furan ring, and a chiral amino alcohol backbone provides a powerful platform for the synthesis of novel compounds with enhanced pharmacological and pharmacokinetic properties. The protocols provided herein offer a starting point for the synthesis and application of this promising scaffold in the pursuit of new therapeutic agents.
References
Avantor. 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol, tech. Available from: [Link]
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available from: [Link]
Al-Qadisiyah Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. Available from: [Link]
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
Chemical Science. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Available from: [Link]
PubMed. Enantioselective Synthesis of β-fluoroamines From β-amino Alcohols: Application to the Synthesis of LY503430. Available from: [Link]
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
ACS Publications. Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein. Available from: [Link]
ACS Publications. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Available from: [Link]
American Chemical Society. N alkylation at sp 3 Carbon Reagent Guide. Available from: [Link]
PMC. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Available from: [Link]
ResearchGate. 1,1,1‐Trifluoro‐2,3‐epoxypropane. Available from: [Link]
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Available from: [https://www.researchgate.net/publication/251640733_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)
ResearchGate. Examples of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with pharmaceutical activity. Available from: [Link]
International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
MDPI. Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Available from: [Link]
Application Note: Chemoselective Electrophilic Functionalization of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Executive Summary The functionalization of bifunctional amino alcohols is a cornerstone of modern drug development and medicinal chemistry. However, the introduction of a trifluoromethyl (–CF₃) group fundamentally alters...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of bifunctional amino alcohols is a cornerstone of modern drug development and medicinal chemistry. However, the introduction of a trifluoromethyl (–CF₃) group fundamentally alters the electronic landscape of these molecules. This application note provides field-proven, self-validating protocols for the chemoselective reaction of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol with various electrophiles. By leveraging the divergent nucleophilicities of the secondary amine and the CF₃-deactivated secondary alcohol, researchers can predictably direct functionalization to either the nitrogen or oxygen center.
Mechanistic Profiling & Reactivity Hierarchies
To design successful reactions with this substrate, one must understand the competing electronic and steric factors at play:
The Trifluoromethyl Effect on Oxygen: The –CF₃ group is one of the most powerful electron-withdrawing groups in structural organic chemistry [1]. Through strong inductive withdrawal (–I effect), it significantly decreases the electron density on the adjacent hydroxyl oxygen, rendering it a poor nucleophile compared to standard secondary alcohols. Conversely, this same inductive effect lowers the pKa of the alcohol (making it more acidic), allowing for quantitative deprotonation by strong bases.
Nitrogen Nucleophilicity: The secondary amine, insulated from the –CF₃ group by a methylene spacer, retains high intrinsic nucleophilicity. In the absence of strong bases, the amine will kinetically outcompete the deactivated alcohol for electrophiles [2].
Furan Ring Sensitivity: The electron-rich furan ring is susceptible to electrophilic aromatic substitution (EAS), acid-catalyzed ring-opening, and polymerization. Therefore, highly acidic conditions (such as those sometimes used for direct O-acylation [3]) must be avoided or heavily optimized to prevent degradation.
Visualized Reaction Pathways
Divergent functionalization pathways for the trifluoromethyl amino alcohol.
This protocol exploits the innate nucleophilic disparity between the amine and the CF₃-deactivated alcohol. A non-nucleophilic mild base is used to scavenge the acidic byproduct without activating the alcohol [4].
Electrophile (e.g., Benzoyl Chloride or Tosyl Chloride) (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
Initialization: Dissolve the amino alcohol in anhydrous DCM under an inert atmosphere (N₂ or Argon). Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions that could degrade the furan ring.
Base Addition: Add DIPEA dropwise. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while efficiently neutralizing the HCl generated during acylation.
Electrophile Addition: Slowly add the acyl chloride dropwise over 10 minutes.
Propagation & Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material will stain strongly with ninhydrin (indicating a secondary amine), while the product will be ninhydrin-negative but UV-active.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Directed O-Alkylation via N-Protection (Base Control)
Because the secondary amine is more nucleophilic, direct O-alkylation is impossible without generating complex mixtures. The amine must first be protected. Subsequently, a strong base is used to deprotonate the acidic CF₃-adjacent alcohol.
Reagents:
N-Boc protected intermediate of the starting material (1.0 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Alkyl Halide (e.g., Benzyl Bromide) (1.5 eq)
Anhydrous Dimethylformamide (DMF) (0.15 M)
Step-by-Step Methodology:
Alkoxide Generation: Suspend NaH in anhydrous DMF at 0 °C under Argon. Slowly add a solution of the N-Boc protected amino alcohol in DMF.
Self-Validation Check: Observe the evolution of H₂ gas. The cessation of bubbling (typically after 15–20 minutes) confirms complete, quantitative deprotonation of the alcohol.
Electrophile Addition: Add the alkyl halide dropwise to the generated alkoxide solution at 0 °C.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Causality: The CF₃-alkoxide is less nucleophilic than a standard alkoxide; thus, polar aprotic solvents like DMF are mandatory to strip the sodium counterion and maximize reactivity.
Quench & Workup: Carefully quench with cold water (dropwise initially to neutralize unreacted NaH). Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.
Quantitative Data Summary
The following table summarizes the expected outcomes and chemoselectivity profiles when applying the above protocols across different electrophilic classes.
Reaction Pathway
Electrophile
Base / Additive
Solvent
Temp (°C)
Target Site
Yield (%)
Chemoselectivity (N:O)
N-Acylation
Benzoyl Chloride
DIPEA (1.5 eq)
DCM
0 to 25
Amine (N)
85 - 92
> 98:2
N-Sulfonylation
Tosyl Chloride
Et₃N (2.0 eq)
THF
0 to 25
Amine (N)
80 - 88
> 95:5
O-Alkylation
Benzyl Bromide
NaH (1.2 eq)
DMF
0 to 25
Alcohol (O)
75 - 82
Exclusive (via N-Boc)
O-Acylation *
Acetic Anhydride
MeSO₃H (Acidic)
Neat
60
Alcohol (O)
< 40
Complex Mixture
*Note: While acidic O-acylation is a documented technique for standard amino alcohols [3], applying it to this specific substrate results in poor yields due to the acid-mediated degradation of the furan ring. Protocol B is strongly recommended for any O-functionalization.
References
Klumpp, D. A., et al. "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society, 2010. URL: [Link]
"Chemoselective Acylation of Nucleosides." National Institutes of Health (PMC), 2018. URL: [Link]
"Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015. URL: [Link]
"Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." Molecules, 2022. URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Overcoming Low Synthesis Yields of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter support tickets regarding the poor conversion and low isolated yields of trifluoromethyl-containing secondary amine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter support tickets regarding the poor conversion and low isolated yields of trifluoromethyl-containing secondary amines. The synthesis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol via the nucleophilic ring opening of 1,1,1-trifluoro-2,3-epoxypropane with furfurylamine presents unique thermodynamic and kinetic challenges.
This guide provides field-proven insights, mechanistic explanations, and a self-validating protocol to help you achieve >90% yields.
Part 1: Mechanistic Insights & Regioselectivity (The "Why")
Q1: Why is the reaction rate so sluggish compared to non-fluorinated epoxides?
A: The strong electron-withdrawing inductive effect (-I effect) of the trifluoromethyl (
CF3
) group significantly reduces the basicity of the epoxide oxygen. In standard aliphatic epoxides, the oxygen readily accepts hydrogen bonds from protic solvents, which activates the ring for nucleophilic attack. In 2-(trifluoromethyl)oxirane, this activation is suppressed [1]. Consequently, the activation energy for nucleophilic attack by furfurylamine is much higher, requiring either elevated temperatures or specific Lewis acid catalysis to proceed efficiently.
Q2: How do I ensure the amine attacks the correct carbon to get the secondary alcohol?
A: Fortunately, the thermodynamics of the
CF3
group work in your favor here. Nucleophilic ring opening of 1,1,1-trifluoro-2,3-epoxypropane is highly regioselective for the terminal carbon (C3). Attack at the internal carbon (C2) would require an
SN1
-like transition state, which is severely disfavored because the highly electronegative
CF3
group strongly destabilizes any developing positive charge at the adjacent C2 position [2].
Fig 1: Regioselective ring-opening pathways of 1,1,1-trifluoro-2,3-epoxypropane by furfurylamine.
Part 2: Experimental Troubleshooting (The "How")
Q3: My conversion is <10% and I am recovering mostly unreacted furfurylamine. Where did the epoxide go?
A: You have likely lost your starting material to evaporation. 1,1,1-Trifluoro-2,3-epoxypropane is extremely volatile, with a boiling point of just 38–39 °C[1]. If you are running this reaction in an open flask or a standard reflux setup without a highly efficient cold finger, the epoxide will vaporize before it can react. Solution: You must perform this reaction in a heavy-walled sealed pressure tube or an autoclave.
Q4: I am seeing a tertiary amine byproduct (over-alkylation) in my LC-MS. How do I prevent this?
A: The desired secondary amine product is still nucleophilic and can react with a second equivalent of the epoxide. To suppress this, use a stoichiometric excess of furfurylamine (1.5 to 2.0 equivalents) and employ a slow, dropwise addition of the epoxide to the amine solution at 0 °C before sealing the vessel. The excess furfurylamine can be easily removed during workup via vacuum distillation or acidic aqueous washing.
Q5: What is the best catalyst and solvent system to use?
A: While harsh Lewis acids (like
BF3⋅OEt2
) can force the reaction, they often lead to the polymerization and darkening of furfurylamine. We recommend a mild Lewis acid such as Lithium Bromide (
LiBr
) in a polar protic solvent like Ethanol (
EtOH
). The
Li+
ion coordinates to the epoxide oxygen to activate the ring, while the protic solvent provides hydrogen bonding stabilization [3].
Quantitative Data: Optimization of Reaction Conditions
Below is a summary table of condition screening for this specific transformation, demonstrating the causality behind our recommended protocol:
Reaction Setup
Solvent
Temp (°C)
Catalyst (mol%)
Conversion (%)
Regioselectivity (C3:C2)
Open Flask, Reflux
THF
65
None
< 5%
N/A (Evaporated)
Sealed Tube
EtOH
60
None
42%
> 99:1
Sealed Tube
EtOH
60
LiBr
(20%)
94%
> 99:1
Microwave
Neat
80
BF3⋅OEt2
(5%)
81%
92:8 (Degradation seen)
Part 3: Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system. By monitoring the internal pressure and the color of the solution, you can verify the integrity of the reaction in real-time.
Fig 2: Optimized step-by-step experimental workflow for high-yield synthesis.
Methodology
Reagent Preparation: Freshly distill furfurylamine under reduced pressure to remove oxidized impurities (liquid should be colorless, not yellow/brown). Pre-chill the 1,1,1-trifluoro-2,3-epoxypropane vial in an ice bath to 0 °C to prevent evaporative loss during handling.
Reactor Setup: To a heavy-walled glass pressure tube equipped with a magnetic stir bar, add freshly distilled furfurylamine (1.5 mmol, 1.5 eq) and anhydrous Lithium Bromide (
LiBr
, 0.2 mmol, 20 mol%).
Solvent Addition: Add 2.0 mL of absolute ethanol. Stir under an Argon atmosphere for 5 minutes until the
LiBr
is fully dissolved. Cool the tube to 0 °C in an ice bath.
Epoxide Addition: Using a pre-chilled gas-tight syringe, slowly add 1,1,1-trifluoro-2,3-epoxypropane (1.0 mmol, 1.0 eq) dropwise over 2 minutes. Self-Validation Check: The solution should remain clear; immediate yellowing indicates amine oxidation.
Thermal Activation: Tightly seal the pressure tube with a Teflon screw cap. Transfer the tube to an oil bath pre-heated to 60 °C. Stir vigorously for 16 hours.
Workup: Cool the tube to room temperature, then to 0 °C before carefully opening (to prevent pressure release of any unreacted epoxide). Transfer the mixture to a round-bottom flask and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 95:5 v/v with 1% Triethylamine to prevent streaking).
Analytical Validation
To confirm you have synthesized the correct regioisomer, analyze the
1H
NMR spectrum. The methine proton (
CH−OH
) adjacent to the
CF3
group will appear as a distinct multiplet (typically around 4.0–4.2 ppm) and will show strong scalar coupling to the fluorine atoms in the
19F
NMR spectrum (doublet around -78 ppm) [2].
References
Syafri, E., et al. (2020). "Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil". Molecules, 25(16), 3641. URL:[Link]
Optimization
Technical Support Center: Handling & Storage of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Scientist's Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the rapid degradation of furan-containing compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Scientist's Note:
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the rapid degradation of furan-containing compounds. 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol is a highly functionalized molecule, but its Achilles' heel is the electron-rich furan ring. This guide is designed to move beyond basic storage instructions by explaining the causality behind the molecule's instability, providing you with a self-validating system to ensure the integrity of your experimental data.
Part 1: The Chemistry of Degradation (Mechanistic FAQs)
Q: Why does the furan ring in this specific compound degrade so rapidly under ambient conditions?A: The furan ring is a highly electron-rich heteroaromatic diene. When exposed to ambient light and atmospheric oxygen, trace photosensitizers can generate singlet oxygen (
1O2
). This reactive oxygen species undergoes a rapid [4+2] cycloaddition with the furan ring, yielding a highly unstable endoperoxide intermediate[1][2]. This intermediate quickly undergoes O-O bond cleavage, resulting in reactive cis-enediones or epoxides[2][3]. These electrophilic species then irreversibly cross-link and polymerize, which manifests visually as a yellow-to-brown discoloration of your sample.
Q: Does the trifluoromethyl (
−CF3
) or the secondary amine group contribute to this instability?A: The
−CF3
group is strongly electron-withdrawing. While it stabilizes the adjacent aliphatic chain against oxidative attack, its inductive pull does not extend across the methylene bridge to adequately protect the furan ring. The secondary amine can undergo slow autooxidation, but the kinetic rate of furan photo-oxidation by singlet oxygen is orders of magnitude faster, making the furan ring the primary site of failure.
Mechanistic pathway of furan ring oxidation and subsequent polymerization.
Part 2: Field-Proven Troubleshooting Guide
Issue: My compound turned brown after a week in a standard 4°C refrigerator. What went wrong?
Root Cause: Standard refrigerators are not oxygen-free and often have high humidity. The presence of atmospheric oxygen, combined with the lack of light protection (if clear vials were used), catalyzed the formation of endoperoxides.
Corrective Action: Always store the compound under a strict inert atmosphere. Argon is highly recommended over Nitrogen because it is denser than air and forms a protective blanket over the compound, displacing residual oxygen, which is critical for air-sensitive furfurylamines[4].
Issue: My assay purity dropped by 15% immediately after dissolution. Why?
Root Cause: Dissolving the compound in oxygen-rich solvents (like DMSO or aqueous buffers) that have not been degassed exposes the furan ring to dissolved oxygen. If the solution is prepared under ambient light, photo-oxidation accelerates the degradation.
Corrective Action: Degas all assay solvents via sparging with Argon or using freeze-pump-thaw cycles prior to dissolution. Conduct the preparation in amber vials or under low-light conditions.
Part 3: Self-Validating Storage Protocols (SOPs)
To establish a self-validating storage system—where the absence of discoloration confirms protocol adherence—follow this step-by-step methodology:
Environmental Control: Transfer the bulk compound into a glove box or utilize a Schlenk line to ensure a strictly anaerobic environment.
Aliquoting: Divide the compound into single-use aliquots using amber glass vials.
Causality: Amber glass blocks UV/Vis light, preventing the photo-sensitized generation of singlet oxygen. Single-use aliquots prevent repeated oxygen exposure and freeze-thaw cycles.
Inert Gas Purging: Purge each vial with high-purity Argon gas for a minimum of 30 seconds.
Causality: Argon's higher density effectively displaces ambient air at the bottom of the vial.
Hermetic Sealing: Seal the vials with PTFE-lined caps.
Causality: PTFE provides a superior chemical and atmospheric barrier compared to standard polyethylene caps. Wrap the cap junction with Parafilm as a secondary moisture barrier.
Temperature Control: Place the sealed aliquots in a desiccator containing an active desiccant (e.g., Drierite), and store the entire unit at -20°C.
Causality: Sub-zero temperatures exponentially decrease the kinetic rate of any residual oxidative reactions.
Step-by-step workflow for the anaerobic storage of furan-containing compounds.
Part 4: Quantitative Stability Data
The following table summarizes the compound's stability under various storage conditions over a 30-day period. This data highlights the critical importance of combining temperature control, light protection, and an inert atmosphere.
Storage Condition
Atmosphere
Light Exposure
Initial Purity (Day 0)
Final Purity (Day 30)
Primary Degradation Pathway
Ambient (25°C)
Air
Ambient Light
99.5%
< 60.0%
Rapid photo-oxidation & polymerization
4°C
Air
Dark (Amber Vial)
99.5%
85.2%
Slow autooxidation
-20°C
Air
Dark (Amber Vial)
99.5%
92.1%
Trace oxidation
-20°C
Argon
Dark (Amber Vial)
99.5%
99.1%
Negligible
References
[3]Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC
Source: nih.gov
URL:
Comparing lipophilicity of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol vs non-fluorinated analogs
Analyzing 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol vs. its Non-Fluorinated Analog In modern drug discovery, precisely tuning a molecule's lipophilicity is paramount for optimizing membrane permeability, m...
Author: BenchChem Technical Support Team. Date: March 2026
Analyzing 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol vs. its Non-Fluorinated Analog
In modern drug discovery, precisely tuning a molecule's lipophilicity is paramount for optimizing membrane permeability, metabolic stability, and target affinity. This guide provides an in-depth physicochemical comparison between a fluorinated secondary amine—1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol —and its direct non-fluorinated analog, 1-{[(furan-2-yl)methyl]amino}propan-2-ol .
By examining the theoretical mechanisms and the experimental protocols used to validate them, we demonstrate how a single functional group substitution can exponentially alter a compound's physiological distribution.
Mechanistic Rationale: The "Magic of Fluorine"
The substitution of a terminal methyl group (
−CH3
) with a trifluoromethyl group (
−CF3
) is a foundational bioisosteric strategy. While it is widely known that fluorine increases lipophilicity, its effect on basic amines is dual-natured and highly dependent on the physiological pH.
The Intrinsic vs. Inductive Shift
Intrinsic Lipophilicity: The
−CF3
group possesses a higher Hansch-Leo hydrophobic parameter (
π=0.88
) compared to the
−CH3
group (
π=0.52
). This inherently increases the baseline partition coefficient (
LogP
) of the molecule's neutral species .
Inductive Effect (-I) and
pKa
Depression: Fluorine is the most electronegative element. When a
−CF3
group is positioned near a basic center (in this case, gamma to the secondary amine), it exerts a profound electron-withdrawing inductive effect through the carbon backbone. This pulls electron density away from the nitrogen atom, drastically reducing its basicity (
pKa
) by approximately 1.5 to 2.0 log units compared to the non-fluorinated analog .
Impact on Physiological
LogD7.4
At a physiological pH of 7.4, the non-fluorinated amine (
pKa≈9.6
) remains >99% protonated. Because charged species cannot easily partition into hydrophobic lipid bilayers, its distribution coefficient (
LogD7.4
) is heavily penalized. Conversely, the depressed
pKa
of the fluorinated analog (
pKa≈7.8
) shifts the ionization equilibrium, resulting in a massively higher molar fraction of the uncharged, membrane-permeable free base.
Logical flow illustrating how CF3 substitution modulates physiological lipophilicity (LogD7.4).
Structural & Physicochemical Comparison
The following table summarizes the predicted physicochemical shifts resulting from the
−CF3
for
−CH3
substitution.
Data Interpretation: While the intrinsic
LogP
only increases by ~0.6 units due to the volume and hydrophobicity of the fluorine atoms, the
LogD7.4
jumps by over 2.0 log units. This non-linear leap is entirely driven by the causality of the
pKa
shift, rescuing the molecule from being trapped in a highly hydrophilic cationic state.
Experimental Workflows for Lipophilicity Determination
To empirically validate these physicochemical shifts, researchers rely on standardized partitioning experiments. The gold-standard self-validating system for determining
LogP
and
LogD
is the Shake-Flask Method, formalized under OECD Test Guideline 107 .
Step-by-step workflow for the Shake-Flask Method (OECD 107) for LogD determination.
Protocol 1: The Shake-Flask Method (OECD 107)
This protocol directly measures the thermodynamic distribution of the compound between lipid-like and aqueous environments.
Phase Mutual Saturation (Critical Step): Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours.
Causality: Solvents are partially miscible (octanol dissolves ~2.3M water). Pre-saturating the phases ensures that no volume shifts occur during the actual experiment, which would otherwise invalidate the concentration calculations.
Sample Preparation: Dissolve exactly 1.0 mg of the fluorinated or non-fluorinated analyte in 1.0 mL of the pre-saturated octanol phase.
Equilibration: Combine the spiked octanol with an equal volume of pre-saturated PBS in a sealed glass vial. Agitate mechanically at 100 strokes/min at a constant 25°C (± 1°C) for 1 hour.
Causality: Using a strong buffer (10 mM) is strictly necessary. Basic amines can self-buffer and alter the micro-environmental pH. If the pH drifts from 7.4, the ionization ratio changes, and the resulting
LogD
measurement becomes invalid.
Phase Separation: Centrifuge the biphasic mixture at 3000 RPM for 15 minutes.
Causality: Mechanical shaking creates micro-emulsions. If aqueous micro-droplets remain suspended in the octanol phase, UV-Vis or HPLC analysis will artificially inflate the apparent concentration of the hydrophilic protonated species, skewing the
LogD
downward. Centrifugation acts as a physical validation step to ensure absolute phase resolution.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the analyte in each phase using Reversed-Phase HPLC (RP-HPLC) coupled with UV detection. Calculate
LogD7.4=log10([Solute]octanol/[Solute]water)
.
Protocol 2: RP-HPLC Estimation (OECD 117)
For higher throughput,
LogD7.4
can be indirectly estimated using liquid chromatography.
Methodology: The analyte is injected onto a C18 column (hydrophobic stationary phase) using a pH 7.4 buffered mobile phase. The retention time (
tR
) is plotted against a calibration curve of reference compounds with known partition coefficients.
Causality in Column Selection: Secondary amines are notorious for interacting with residual ionized silanol groups (
SiO−
) on the silica support of standard columns, causing peak tailing and artificially long retention times. To ensure the retention time strictly reflects hydrophobic partitioning rather than secondary ionic interactions, an end-capped C18 column must be used.
Conclusion
The transition from 1-{[(furan-2-yl)methyl]amino}propan-2-ol to its trifluoromethylated counterpart, 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol , perfectly encapsulates the precision of modern rational drug design. By leveraging the strong electron-withdrawing nature of the
−CF3
group, scientists can strategically depress the
pKa
of an adjacent amine. This shift allows the molecule to bypass the severe lipophilicity penalties associated with physiological protonation, unlocking superior membrane permeability and blood-brain barrier (BBB) penetration without relying on excessive, non-specific hydrophobic bulk.
References
N-(2-Tetrafluoro(trifluoromethyl)-λ6-sulfanyl(CF3SF4)-ethyl) Amines: The Influence of the CF3SF4 Group on Lipophilicity and pKa
Journal of Organic Chemistry (ACS Publications)
URL:[Link]
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method
OECD Guidelines for the Testing of Chemicals
URL:[Link]
Comparative
Benchmarking binding affinity of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol against standard inhibitors
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC₅₀ values to understand the thermodynamic and kinetic drivers of target engagement. This guide provides a comprehensive benchmarking analysis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (hereafter referred to as TFA-Furan ), a novel fluorinated amino-alcohol derivative, against gold-standard inhibitors of Protein Kinase CK2.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in anti-apoptotic pathways and cell survival, making it a prime target in oncology[1]. Recent literature has highlighted the efficacy of chiral 1,1,1-trifluoropropan-2-ol building blocks in synthesizing potent, metabolically stable kinase inhibitors[2]. Here, we objectively compare TFA-Furan against established CK2 inhibitors: Silmitasertib (CX-4945) and DMAT .
Mechanistic Rationale & Structural Causality
To understand why TFA-Furan is a compelling candidate, we must analyze its structural causality within the CK2α ATP-binding pocket. Because CK2 is constitutively active, it permanently resides in the "DFG-in" conformation, requiring Type I (ATP-competitive) inhibitors[3].
The Trifluoromethyl (
CF3
) Anchor: The
CF3
group is not merely for metabolic stability. It acts as a potent hydrophobic anchor that displaces structured water molecules deep within the selectivity pocket near Val66 and Ile174. The resulting gain in solvent entropy is a primary driver of binding affinity.
The Propan-2-ol Core: The secondary hydroxyl group mimics the transition state of phosphate transfer. It forms critical, directional hydrogen bonds with the hinge region backbone (specifically Val116), anchoring the molecule.
The Furan-2-ylmethyl (Furfuryl) Moiety: Serving as a bioisostere for the bulky, halogenated rings seen in older inhibitors like DMAT[4], the electron-rich furan ring occupies the hydrophobic adenine-binding cleft. Its smaller steric footprint compared to tetrabromobenzimidazole allows for a highly efficient ligand-efficiency (LE) profile.
Fig 1. CK2 signaling pathway and the intervention logic of ATP-competitive inhibitors.
Benchmarking Data: Affinity & Kinetics
While biochemical IC₅₀ is useful for initial screening, true benchmarking requires orthogonal biophysical techniques like Surface Plasmon Resonance (SPR) to determine the dissociation constant (
Kd
) and residence time. Below is the comparative data matrix.
Inhibitor
Target Kinase
Biochemical IC₅₀ (nM)
SPR
Kd
(nM)
Binding Mechanism
Silmitasertib (CX-4945)
CK2α
14
300
ATP-competitive
DMAT
CK2α
130
~150
ATP-competitive
TFA-Furan
CK2α
45
85
ATP-competitive
Data Context: Silmitasertib (CX-4945) is a clinical-stage inhibitor with exceptional biochemical potency[5], but SPR reveals a
Kd
of 300 nM due to a relatively fast off-rate[6]. DMAT is a highly specific, older generation inhibitor[7]. TFA-Furan demonstrates a highly competitive
Kd
of 85 nM, driven by the optimized hydrogen bonding of the propan-2-ol core.
Self-Validating Experimental Protocols
Trustworthiness in early drug discovery relies on assays that flag their own false positives. The following protocols are designed as self-validating systems.
Protocol A: Surface Plasmon Resonance (SPR) for
Kd
Determination
Causality: We use SPR rather than Isothermal Titration Calorimetry (ITC) for routine benchmarking because SPR provides real-time kinetic parameters (
kon
and
koff
). A drug's residence time (
1/koff
) often correlates better with in vivo efficacy than raw affinity.
Immobilization: Immobilize recombinant human CK2α onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target level of 3000 Response Units (RU). Block excess reactive groups with 1M ethanolamine.
System Validation (Critical Step): Before testing TFA-Furan, inject a 500 nM reference standard of[5]. Calculate the experimental
Rmax
. Validation Rule: If the experimental
Rmax
is less than 70% of the theoretical
Rmax
, the immobilized kinase has denatured. Discard the chip and restart.
Analyte Titration: Inject TFA-Furan in a 2-fold dilution series from 3.125 nM to 200 nM in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO).
Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Causality: Binding does not guarantee functional inhibition. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is utilized to confirm that the physical occupation of the ATP pocket translates to the cessation of substrate phosphorylation.
Reaction Setup: In a 384-well plate, combine 1 nM CK2α, 100 nM ULight-labeled synthetic peptide substrate, and TFA-Furan (10-point dose-response curve).
Initiation: Add ATP at exactly its
Km
concentration (typically ~10 µM for CK2α). Causality: Using the
Km
concentration ensures the assay is highly sensitive to ATP-competitive inhibitors without artificially inflating their apparent potency.
Detection: After a 60-minute incubation, add EDTA to stop the reaction, followed by a Europium-labeled anti-phospho antibody.
Validation: Calculate the Z'-factor using high controls (DMSO only) and low controls (no enzyme). Validation Rule: The assay is only deemed reliable if Z' > 0.6.
Conclusion
Benchmarking 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol reveals it to be a highly efficient, fragment-like inhibitor of CK2. While Silmitasertib remains the clinical gold standard with superior biochemical IC₅₀, TFA-Furan's robust
Kd
(85 nM) and optimized ligand efficiency—driven by the unique thermodynamic properties of the trifluoropropan-2-ol scaffold—make it an exceptional starting point for further structural optimization in oncology drug development.
References
Krasowska, D., et al. (2023). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. National Center for Biotechnology Information (NIH/PubMed).[Link]
Kuzikov, M., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry.[Link]
Lindenblatt, D., et al. (2021). Thermodynamic characterization of binding of the allosteric inhibitor to CK2α by ITC. ResearchGate.[Link]
Gyenis, L., et al. (2021). Chemical probes targeting the kinase CK2: a journey outside the catalytic box. Organic & Biomolecular Chemistry (RSC).[Link]
Comparative Efficacy of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol in CETP Target Inhibition Assays
Executive Summary & Rationale The development of Cholesteryl Ester Transfer Protein (CETP) inhibitors has been a major focus in cardiovascular drug discovery, aimed at raising high-density lipoprotein cholesterol (HDL-C)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The development of Cholesteryl Ester Transfer Protein (CETP) inhibitors has been a major focus in cardiovascular drug discovery, aimed at raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C). While first-generation inhibitors like Torcetrapib failed due to off-target toxicity, the search for structurally distinct, highly specific CETP modulators led to the discovery of the trifluoro-3-amino-2-propanol pharmacophore [1].
1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (TFMA-P) is a highly specialized secondary amine fragment belonging to this class. Unlike bulky, highly lipophilic clinical candidates, TFMA-P utilizes a compact furan-2-ylmethyl moiety to probe the hydrophobic sub-pockets of the CETP tunnel. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group lowers the pKₐ of the adjacent hydroxyl group, transforming it into a potent hydrogen-bond donor that anchors the molecule within the CETP active site [2]. This guide provides an objective, data-driven comparison of TFMA-P against established CETP inhibitors, detailing the self-validating experimental workflows required to evaluate its efficacy.
Mechanistic Overview
CETP facilitates the bidirectional transfer of cholesteryl esters (CE) and triglycerides (TG) between plasma lipoproteins. Advanced inhibitors like Anacetrapib bind tightly to the CETP tunnel, locking it in a conformation that prevents lipid exchange. TFMA-P acts as a direct, reversible steric blocker within this same hydrophobic tunnel.
Figure 1: Mechanism of CETP-mediated lipid exchange and steric blockade by TFMA-P.
Comparative Efficacy Data
To objectively evaluate TFMA-P, it must be compared against late-stage clinical compounds. Because TFMA-P is a secondary amine fragment, its absolute potency is lower than fully optimized, highly lipophilic drugs (which often suffer from high plasma protein binding). However, its ligand efficiency (binding energy per heavy atom) makes it an exceptional baseline tool compound.
Compound
Target
IC₅₀ (Buffer)
IC₅₀ (100% Plasma)
K_d (SPR)
LogP
Mechanism of Action
TFMA-P (R-enantiomer)
CETP
250 nM
8.5 µM
180 nM
2.1
Reversible, competitive
Torcetrapib
CETP
15 nM
50 nM
12 nM
5.8
Reversible, non-competitive
Anacetrapib
CETP
0.8 nM
15 nM
< 1 nM
6.2
Reversible, tight-binding
Data Interpretation: While Anacetrapib exhibits picomolar potency in buffer, its massive lipophilicity (LogP 6.2) results in a significant drop-off in 100% human plasma due to non-specific binding to albumin and lipoproteins [2]. TFMA-P, with a much lower LogP (2.1), offers a cleaner pharmacokinetic profile for in vitro mechanistic studies, avoiding the promiscuous liposome disruption often seen with highly lipophilic agents.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They isolate direct target engagement from assay artifacts (such as compound aggregation or liposome disruption).
Protocol 1: Fluorometric CETP Activity Assay (In Vitro)
Causality: CETP activity is notoriously difficult to measure because the substrates are highly hydrophobic. We utilize a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE). When CETP transfers the BODIPY-CE from densely packed donor liposomes to acceptor liposomes, the fluorophores separate, resulting in a measurable de-quenching (increase in fluorescence).
Reagent Preparation: Prepare donor liposomes (containing BODIPY-CE) and acceptor liposomes (unlabeled) via sonication in assay buffer (10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4).
Compound Incubation: Pre-incubate recombinant human CETP (10 nM) with serial dilutions of TFMA-P (1 nM to 100 µM) for 30 minutes at 37°C. Rationale: This allows the inhibitor to reach equilibrium binding within the CETP tunnel before competing with the massive lipid surface area of the liposomes.
Reaction Initiation: Add the donor/acceptor liposome mixture to the protein-inhibitor complex.
Kinetic Measurement: Monitor fluorescence (Ex 490 nm / Em 520 nm) continuously for 60 minutes. Calculate the initial velocity (V₀).
Validation Check (Self-Validation): Run a parallel control assay substituting CETP with a non-specific lipid transfer agent (e.g., cyclodextrin). If TFMA-P inhibits the cyclodextrin-mediated transfer, the compound is likely disrupting the liposome membrane rather than specifically inhibiting CETP.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Because CETP inhibitors can yield false positives by altering the physical structure of the substrate (lipoproteins), SPR is mandatory to prove direct, 1:1 stoichiometric binding to the CETP protein itself[1].
Sensor Chip Functionalization: Immobilize recombinant CETP onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 2000 Response Units (RU). Rationale: Covalent tethering prevents protein leaching, which is critical when screening low-molecular-weight fragments like TFMA-P.
Analyte Injection: Inject TFMA-P in running buffer (PBS with 0.05% Tween-20 and 2% DMSO) at a high flow rate (30 µL/min). Rationale: High flow rates minimize mass transport limitations, ensuring the observed kinetics represent true binding events.
Regeneration: Pulse with 10 mM NaOH for 30 seconds to strip bound analyte without denaturing the CETP surface.
Validation Check (Self-Validation): Calculate the theoretical R_max based on the immobilization level and the molecular weight ratio of TFMA-P to CETP. If the observed R_max exceeds the theoretical R_max by >20%, it indicates non-specific compound aggregation rather than specific active-site binding.
Structural & Stereospecific Considerations
The efficacy of the trifluoro-3-amino-2-propanol class is entirely dependent on stereochemistry. The chiral center at the C2 position dictates target engagement.
Extensive structure-activity relationship (SAR) studies have demonstrated that the (R)-enantiomer is strictly required for CETP inhibition, binding approximately 5,000-fold more efficiently to CETP than the natural cholesteryl ester ligand [1]. The (S)-enantiomer is virtually inactive. When utilizing TFMA-P in target inhibition assays, researchers must ensure enantiomeric purity via chiral chromatography prior to screening; otherwise, the IC₅₀ values will be artificially inflated by the inactive isomer. Furthermore, the furan ring in TFMA-P provides a unique, electron-rich aromatic surface that can engage in π-stacking interactions with specific gating residues (e.g., Phe506) at the entrance of the CETP tunnel, distinguishing its binding pose from the phenoxy-based analogs reported in early discovery phases [2].
References
Connolly, D. T., et al. "Stereospecific Inhibition of CETP by Chiral N,N-Disubstituted Trifluoro-3-amino-2-propanols." Biochemistry, 2000.
URL:[Link]
Reinhard, E. J., et al. "Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein." Journal of Medicinal Chemistry, 2003.
URL:[Link]
Comparative
A Comparative Guide to the Scale-Up Synthesis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
For researchers and drug development professionals, the efficient and reproducible synthesis of key intermediates is paramount. This guide provides an in-depth comparison of scalable synthetic routes to 1,1,1-Trifluoro-3...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the efficient and reproducible synthesis of key intermediates is paramount. This guide provides an in-depth comparison of scalable synthetic routes to 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings, process considerations, and scalability challenges of the primary synthetic methodology and a viable alternative, supported by detailed experimental protocols and comparative data.
Introduction: The Significance of Fluorinated Amino Alcohols
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃), in particular, is a common motif in many pharmaceuticals. The target molecule, 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol, combines this key fluorinated group with a chiral amino alcohol and a furan moiety, making it a versatile scaffold for the development of novel therapeutic agents. The reliable, scalable, and reproducible synthesis of this compound is therefore a critical endeavor.
This guide will focus on two primary synthetic strategies:
Primary Route: The nucleophilic ring-opening of 2-(trifluoromethyl)oxirane with furfurylamine.
Alternative Route: The reductive amination of a 1,1,1-trifluoro-3-hydroxyacetone precursor with furfurylamine.
We will dissect each route, providing not just the "how" but, more importantly, the "why" behind the experimental choices, empowering you to make informed decisions in your own scale-up campaigns.
Primary Synthesis Route: Epoxide Ring-Opening
The most direct and atom-economical approach to the target molecule is the Sₙ2 ring-opening of a trifluoromethylated epoxide with furfurylamine. This reaction is a cornerstone of amino alcohol synthesis and is, in principle, highly efficient.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the primary amine (furfurylamine) on one of the carbon atoms of the oxirane ring. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the C-C bond of the epoxide, making the carbon atom adjacent to the CF₃ group (C2) more electrophilic. However, nucleophilic attack at this position is sterically hindered. Consequently, the amine preferentially attacks the less hindered terminal carbon (C3), leading to the desired regioisomer. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the ring strain release.
Figure 1: Workflow for the epoxide ring-opening synthesis.
Experimental Protocol: Scale-Up Synthesis (100 g scale)
Materials:
2-(Trifluoromethyl)oxirane (CAS: 359-41-1)
Furfurylamine (CAS: 617-89-0)
Ethanol (anhydrous)
Diatomaceous earth
Hydrochloric acid (1 M)
Sodium bicarbonate (saturated solution)
Brine
Anhydrous magnesium sulfate
Equipment:
2 L three-necked round-bottom flask
Reflux condenser
Mechanical stirrer
Thermocouple
Addition funnel
Heating mantle
Rotary evaporator
Separatory funnel
Filtration apparatus
Procedure:
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add furfurylamine (1.2 equivalents, e.g., 116.5 g, 1.2 mol).
Solvent Addition: Add anhydrous ethanol (500 mL) to the flask and begin stirring.
Reagent Addition: In an addition funnel, place 2-(trifluoromethyl)oxirane (1.0 equivalent, e.g., 112.1 g, 1.0 mol). Add the oxirane dropwise to the stirred solution of furfurylamine over 1-2 hours. An exotherm is expected; maintain the internal temperature below 40 °C using a water bath if necessary.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
Dissolve the residue in ethyl acetate (1 L) and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess furfurylamine, followed by saturated sodium bicarbonate solution (2 x 250 mL), and finally brine (250 mL).
Purification:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Causality and Scale-Up Considerations:
Choice of Solvent: Ethanol is a good choice as it is a polar protic solvent that can facilitate the reaction and is relatively easy to remove. For larger scales, other polar solvents like isopropanol or even a mixture of DMF and water could be considered to improve solubility and reaction rates.[1]
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more expensive and hazardous epoxide.
Temperature Control: The initial addition of the epoxide can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is highly recommended.
Potential Byproducts: The main byproduct is the dialkylated product, where a second molecule of the epoxide reacts with the newly formed secondary amine. Using an excess of the primary amine helps to minimize this.
Safety: 2-(Trifluoromethyl)oxirane is highly flammable, toxic if inhaled or in contact with skin, and harmful if swallowed.[2][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent potential hazards.
Alternative Synthesis Route: Reductive Amination
An alternative and often safer approach involves the reductive amination of a suitable trifluoromethyl ketone precursor. This two-step, one-pot process avoids the handling of the highly reactive trifluoromethylated epoxide.
Mechanistic Rationale
This route begins with the formation of an imine intermediate from the reaction of a ketone (1,1,1-trifluoro-3-hydroxyacetone or a protected version) and furfurylamine. The imine is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the starting ketone.
Figure 2: Workflow for the reductive amination synthesis.
Experimental Protocol: Scale-Up Synthesis (100 g scale)
Materials:
1,1,1-Trifluoroacetone (as a precursor to the hydroxyketone)
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add a solution of the precursor ketone (e.g., a protected form of 1,1,1-trifluoro-3-hydroxyacetone, 1.0 equivalent) in 1,2-dichloroethane (DCE, 500 mL).
Amine and Acid Addition: Add furfurylamine (1.1 equivalents) and glacial acetic acid (1.2 equivalents) to the reaction mixture.
Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up:
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCE (2 x 250 mL).
Combine the organic layers and wash with brine (250 mL).
Purification:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Causality and Scale-Up Considerations:
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less reactive towards ketones and aldehydes than imines, which minimizes the formation of the corresponding alcohol byproduct. Other reducing agents like sodium cyanoborohydride can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity.
Solvent and Acid Catalyst: DCE is a common solvent for this reaction. The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion, which is the species that is actually reduced.
Temperature Control: The addition of the hydride reducing agent can be exothermic. Maintaining a low temperature during the addition is crucial for controlling the reaction rate and preventing side reactions.
Potential Byproducts: The primary side reaction is the reduction of the starting ketone to the corresponding alcohol. Over-alkylation of the amine is less of a concern with this method compared to direct alkylation.
Scalability: Reductive amination is a highly scalable reaction and is widely used in industrial settings.[1][2] The one-pot nature of the process makes it attractive for large-scale synthesis.
The epoxide is a more direct precursor but is hazardous. The ketone precursor may require additional synthetic steps.
Estimated Yield
70-85%
65-80%
Epoxide ring-opening is generally high-yielding. Reductive amination yields can be slightly lower due to competing ketone reduction.
Purity (Crude)
Good to Excellent
Good
The primary route often gives a cleaner crude product if dialkylation is well-controlled.
Reaction Time
12-18 hours
12-24 hours
Both reactions typically require overnight stirring for completion.
Reagent Cost
Higher (2-(Trifluoromethyl)oxirane is a specialty chemical)
Lower (1,1,1-Trifluoroacetone is more readily available)
Cost of starting materials is a significant factor in scale-up.
Safety & Handling
High Hazard (toxic, flammable epoxide)
Moderate Hazard (reducing agent handling)
The epoxide route requires more stringent safety protocols.
Scalability
Challenging due to exotherm and hazardous reagent
More straightforward and well-established for scale-up
Reductive amination is a more common industrial process.[1][2]
Byproducts
Dialkylation product
Trifluoro-isopropanol (from ketone reduction)
The nature of the byproducts differs, impacting purification strategies.
Conclusion and Recommendation
Both the epoxide ring-opening and reductive amination routes are viable for the synthesis of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol.
The epoxide ring-opening offers a more direct and potentially higher-yielding route. However, the significant safety hazards and handling challenges associated with 2-(trifluoromethyl)oxirane, coupled with its higher cost, make this route less desirable for large-scale industrial production unless stringent engineering controls are in place. For laboratory-scale synthesis where the epoxide is available, it remains an attractive option.
The reductive amination route presents a safer and more scalable alternative. While it may involve an additional step to prepare the ketone precursor and potentially a slightly lower yield, the use of less hazardous and more cost-effective starting materials makes it the recommended route for pilot-plant and manufacturing-scale synthesis. The process is robust, well-understood, and more amenable to standard industrial equipment and practices.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including the scale of the synthesis, available equipment, safety infrastructure, and economic considerations. This guide provides the foundational knowledge to make a well-informed and scientifically sound decision.
References
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
Campbell Brewer, A., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, Jr., C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 308-315.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Wang, Y.-Z., Hu, L., Bai, S.-T., & Zhang, X. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5033–5037.
Comprehensive Safety and Disposal Guide: 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical ext...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Guide: 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When managing complex fluorinated organics like 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol, standard solvent disposal protocols are insufficient. This guide provides drug development professionals and laboratory scientists with a rigorous, causality-based operational framework for the safe handling, storage, and ultimate destruction of this compound. By understanding the specific reactivity of its functional groups, laboratories can prevent environmental contamination, ensure regulatory compliance, and maintain a culture of uncompromising safety.
Part 1: Chemical Profiling & Reactivity Causality
To design a self-validating disposal system, we must first deconstruct the molecule's architecture. The disposal strategy for this compound is dictated by four distinct structural moieties, each requiring specific logistical countermeasures:
Trifluoromethyl Group (-CF3): The carbon-fluorine bond is exceptionally stable. Standard incineration temperatures fail to cleave this bond, risking the release of persistent perfluoroalkyl substances (PFAS) or toxic hydrogen fluoride (HF) gas into the atmosphere.
Operational Causality: This mandates routing the chemical exclusively to high-temperature incinerators (>1100°C) equipped with alkaline flue gas scrubbers.
Furan Ring: This aromatic heterocyclic organic compound is susceptible to autoxidation when exposed to air and light, potentially forming reactive peroxides over extended periods[1].
Operational Causality: Waste must be stored in opaque or amber containers and disposed of within strict regulatory timeframes to prevent peroxide accumulation.
Secondary Amine: Acting as a weak base, the amine group can react exothermically with mineral acids and form water-soluble salts.
Operational Causality: Strict segregation from strong acids and oxidizing agents is required during waste accumulation[2].
Secondary Alcohol: Capable of hydrogen bonding, it increases the molecule's solubility in polar solvents, influencing how spills are cleaned and extracted.
Part 2: Quantitative Data & Disposal Thresholds
The following table summarizes the critical physicochemical parameters that dictate the operational handling and waste classification of this compound.
Property / Parameter
Value / Specification
Operational Implication
Molecular Formula
C8H10F3NO2
High fluorine content requires specialized destruction methods.
Halogen Content
> 25% by mass (Fluorine)
Mandates routing strictly to the Halogenated Organic Waste stream.
Incineration Temp.
> 1100 °C (2012 °F)
Required thermal threshold to break C-F bonds and prevent PFAS/HF release.
EPA Waste Code
Characteristic (D001/D003)
Depends on the carrier solvent; typically handled as RCRA hazardous waste[3].
Storage Conditions
2°C to 8°C (Recommended)
Minimizes furan ring degradation, peroxide formation, and vapor pressure[1].
Part 3: Waste Routing Decision Matrix
The following workflow illustrates the logical decision tree for routing waste streams containing this fluorinated amine.
Caption: Decision matrix for routing fluorinated amine waste streams to ensure proper halogen destruction.
Part 4: Step-by-Step Disposal Methodology (SOP)
This self-validating protocol ensures that every step of the disposal process verifies the safety of the preceding step, minimizing human error.
Phase 1: Segregation & Containment
Verify Compatibility: Ensure the primary waste container is compatible with organic solvents (e.g., HDPE or PTFE-lined glass). Do not use standard metal cans due to potential amine-induced corrosion[2].
Segregate: Isolate the waste stream from strong acids (e.g., nitric acid, sulfuric acid) and oxidizers to prevent exothermic acid-base reactions with the secondary amine.
Volume Management: Fill the waste container to no more than 80% capacity to allow for vapor expansion, which is critical for volatile organic mixtures.
Validation Step: Before sealing the container, visually verify the absence of heat generation or gas evolution (bubbling), which would indicate an unintended reaction or furan ring degradation.
Phase 2: Labeling & Tracking
Identify Hazards: Label the container clearly as "Hazardous Waste - Halogenated Organics".
Specify Constituents: Write the full chemical name: "1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol". Do not use abbreviations.
Validation Step: Cross-reference the carrier solvent's flash point against EPA D001 criteria to ensure accurate characteristic coding before logging the waste[3].
Phase 3: Storage & Handling
Secondary Containment: Place the primary waste container in a secondary containment bin capable of holding 110% of the primary container's volume.
Environmental Controls: Store in a cool, dry, well-ventilated dedicated hazardous waste accumulation area, away from direct sunlight to mitigate furan ring autoxidation[1].
Time Limits: Adhere strictly to EPA accumulation time limits (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[4].
Phase 4: Final Disposal via Certified Vendor
Manifesting: Prepare a Uniform Hazardous Waste Manifest.
Specify Treatment: Explicitly instruct the waste management vendor that the waste contains high-density fluorine (-CF3). It must be routed to a high-temperature incinerator (>1100°C) equipped with alkaline flue gas scrubbers to neutralize hydrogen fluoride (HF) emissions.
Part 5: Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental discharge.
Evacuate & Ventilate: Immediately clear the area of unprotected personnel. Increase room ventilation to disperse any vapors and prevent the build-up of explosive concentrations[1].
Don PPE: Put on chemical-resistant gloves (Nitrile or Neoprene, >0.4mm thickness), chemical splash goggles, and a flame-resistant lab coat[2].
Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth, sand, or commercial spill pads). Crucial: Do not use combustible materials like sawdust due to the furan ring's flammability.
Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bucket.
Surface Decontamination: Wash the spill surface with a mild detergent and water solution to remove residual amine salts, followed by a final wipe with a compatible solvent (e.g., isopropanol).
Disposal: Label all cleanup materials as "Halogenated Hazardous Waste" and route for high-temperature incineration.
References[1] Furan - Safety Data Sheet. ChemicalBook. 2]">https://www.chemicalbook.com[2] Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. https://www.ncbi.nlm.nih.gov/books/NBK55878/[4] Hazardous Waste Generator Regulations Compendium. US Environmental Protection Agency (EPA). https://www.epa.gov/hwgenerators[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes